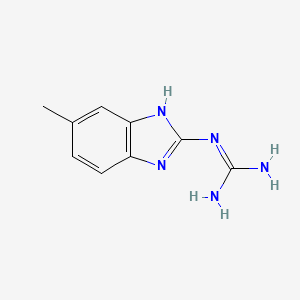

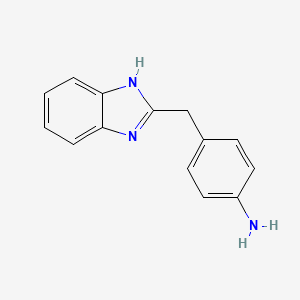

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

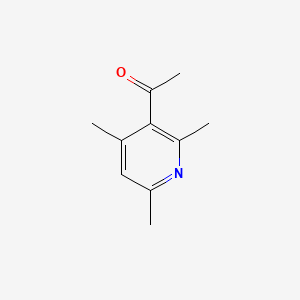

“2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” is a chemical compound with the molecular formula C9H11N5 . It is a member of benzimidazoles , which are widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine”, often involves the condensation of o-phenylenediamine with acetic acid . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis

The molecular structure of “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” can be predicted using computational methods. For instance, its average mass is 189.217 Da, and its monoisotopic mass is 189.101440 Da .Applications De Recherche Scientifique

Pharmacology

In pharmacology, derivatives of this compound have shown activity against various pathogens. For instance, they have demonstrated moderate to good anthelmintic activity, particularly against South Indian adult earthworms, which is significant for parasitology research. Additionally, some derivatives have shown inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv, indicating potential for developing novel antimicrobial agents .

Medicinal Chemistry

Benzimidazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities. They serve as a core structure for developing drugs with antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . The compound’s versatility makes it a valuable scaffold for drug discovery and development.

Chemical Synthesis

In chemical synthesis, this compound is used as a building block for creating more complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications .

Molecular Biology

The compound’s role in molecular biology could be linked to its structural similarity to nucleotides and nucleic acid bases. This makes it a candidate for studying DNA-protein interactions, gene expression regulation, and the development of molecular probes or fluorescent markers for biological imaging .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse range of biological activities .

Result of Action

Imidazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Propriétés

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVKSWJIGKATLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298507 |

Source

|

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41927-03-1 |

Source

|

| Record name | NSC123537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)